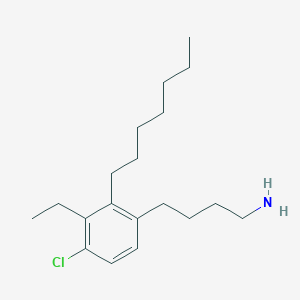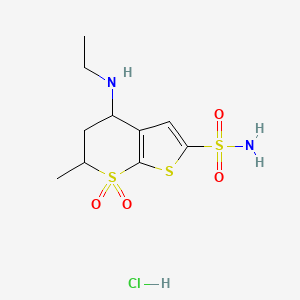
Butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (2S)-, also known as methyl 2-(hydroxymethyl)-3-methylbutanoate, is an organic compound with the molecular formula C6H12O3. This compound is a type of ester, which is commonly found in various natural and synthetic products. Esters are known for their pleasant aromas and are often used in the fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (2S)- typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction can be represented as follows:
2-(hydroxymethyl)-3-methylbutanoic acid+methanol→methyl 2-(hydroxymethyl)-3-methylbutanoate+water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (2S)- can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Major Products Formed
Hydrolysis: 2-(hydroxymethyl)-3-methylbutanoic acid and methanol.
Reduction: 2-(hydroxymethyl)-3-methylbutanol.
Oxidation: 2-(carboxymethyl)-3-methylbutanoic acid.
Aplicaciones Científicas De Investigación
Butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (2S)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (2S)- depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 2-hydroxy-, methyl ester: Similar structure but lacks the methyl group at the 3-position.
Butanoic acid, 2-methyl-, methyl ester: Similar structure but lacks the hydroxymethyl group.
Butanoic acid, 2-methylene-, methyl ester: Similar structure but has a methylene group instead of the hydroxymethyl group.
Uniqueness
Butanoic acid, 2-(hydroxymethyl)-3-methyl-, methyl ester, (2S)- is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
189938-05-4 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
methyl (2S)-2-(hydroxymethyl)-3-methylbutanoate |
InChI |
InChI=1S/C7H14O3/c1-5(2)6(4-8)7(9)10-3/h5-6,8H,4H2,1-3H3/t6-/m1/s1 |
Clave InChI |
GPIVIPTZTRRTFH-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)[C@@H](CO)C(=O)OC |
SMILES canónico |
CC(C)C(CO)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B12291613.png)

![Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate](/img/structure/B12291630.png)

![9-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine](/img/structure/B12291634.png)





![6-[[11-[3-(Dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291673.png)
![3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aS,4aR,6aS,9aS,9bR)-](/img/structure/B12291677.png)

